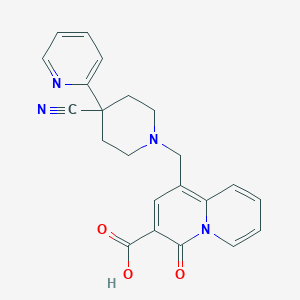

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carboxylic acid group (-COOH), a piperidine ring (a six-membered ring containing nitrogen), and a quinolizine group (a fused ring system containing two benzene rings and one pyridine ring). These functional groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as determined by techniques such as X-ray crystallography or NMR spectroscopy, would provide detailed information about the arrangement of atoms and the lengths and angles of chemical bonds. This information could help to predict the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and their arrangement. For example, the cyano group is a good nucleophile and could participate in substitution reactions, while the carboxylic acid group could undergo acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid group could increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Crystallography

Research involving similar heterocyclic compounds, such as coumarins and fluoroquinolones, highlights the significance of structural analysis and crystallography in understanding the physical and chemical properties of these molecules. For instance, studies on coumarin derivatives have detailed the planarity of the coumarin moiety and the conformations of piperidine rings, emphasizing the role of intramolecular hydrogen bonding and crystal packing governed by van der Waals forces (Honda et al., 1996). Similarly, research on marbofloxacin, a fluoroquinolone, has elucidated the coplanarity of carbonyl and carboxyl groups with the quinoline ring, which is crucial for its biological activity (Shen et al., 2012).

Synthetic Applications

The synthesis and functionalization of heterocyclic compounds are central to developing novel pharmaceuticals and materials. Studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone and their subsequent reactions highlight the versatility of these heterocycles in organic synthesis (Mekheimer et al., 1997). Moreover, the tert-amino effect in synthesizing hetaryl- and arylsulfonyl-substituted pyrrolo- and pyrido[1,2-a]quinoline derivatives demonstrates innovative approaches to constructing complex heterocyclic frameworks (Tverdokhlebov et al., 2005).

Antibacterial Activity

The development of novel antibacterial agents often involves the exploration of heterocyclic compounds due to their potent biological activities. Research into novel fluoroquinolones against Mycobacterium tuberculosis in mice showcases the therapeutic potential of quinoline derivatives in treating bacterial infections (Shindikar & Viswanathan, 2005).

Wirkmechanismus

Target of Action

The primary target of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, also known as MSD-M1PAM, is the CHRM1 protein . This protein belongs to the GPCR (G Protein-Coupled Receptors) family, which plays a crucial role in transmitting signals across the cell membrane.

Mode of Action

This compound acts as a positive allosteric modulator . This means that it enhances the response of the CHRM1 receptor to its natural ligand, thereby amplifying the signal transduction process.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These factors greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

MSD-M1PAM plays a crucial role in biochemical reactions. It interacts with the M1 muscarinic receptor, a protein predominantly expressed in the brain regions involved in cognition . The interaction between MSD-M1PAM and the M1 muscarinic receptor is of a positive allosteric nature, meaning that MSD-M1PAM enhances the receptor’s response to its ligand .

Cellular Effects

MSD-M1PAM has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by selectively activating the M1 receptor, which is expected to boost cognitive performance . This selective activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MSD-M1PAM involves its binding interactions with the M1 muscarinic receptor. As a positive allosteric modulator, MSD-M1PAM enhances the receptor’s response to its ligand, leading to increased activation of the receptor . This can result in changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

It is known that MSD-M1PAM can attenuate scopolamine-induced deficits in novel object recognition in rat, self-ordered spatial search in cynomolgus macaque, and the object retrieval detour task in rhesus macaque .

Dosage Effects in Animal Models

The effects of MSD-M1PAM vary with different dosages in animal models. Beneficial effects in assays and species were observed at similar plasma drug concentrations

Metabolic Pathways

Given its interaction with the M1 muscarinic receptor, it is likely involved in pathways related to neurotransmission and cognitive function .

Transport and Distribution

Given its role as a positive allosteric modulator of the M1 muscarinic receptor, it is likely that it interacts with transporters or binding proteins that facilitate its movement to the receptor site .

Subcellular Localization

The subcellular localization of MSD-M1PAM is likely to be in regions where the M1 muscarinic receptor is present, given its role as a positive allosteric modulator of this receptor

Eigenschaften

IUPAC Name |

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJRVASUFIDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)

![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)